N-(2-Ethyl-2-methyl-1,3-benzodioxol-5-yl)-1-prop-2-ynylpiperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(2-ethyl-2-methyl-1,3-benzodioxol-5-yl)-1-prop-2-ynylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-4-10-21-11-8-14(9-12-21)18(22)20-15-6-7-16-17(13-15)24-19(3,5-2)23-16/h1,6-7,13-14H,5,8-12H2,2-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJOFKGRHGZEDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(OC2=C(O1)C=C(C=C2)NC(=O)C3CCN(CC3)CC#C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethyl-2-methyl-1,3-benzodioxol-5-yl)-1-prop-2-ynylpiperidine-4-carboxamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate alkylating agents.
Synthesis of the Piperidine Ring: The piperidine ring can be synthesized via a Mannich reaction, involving the condensation of formaldehyde, a secondary amine, and a ketone.
Attachment of the Propynyl Group: This step involves the alkylation of the piperidine ring with a propargyl halide under basic conditions.
Coupling of the Benzodioxole and Piperidine Rings: This is typically done through an amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale, often involving continuous flow chemistry to improve yield and reduce reaction times. Catalysts and automated systems may be employed to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethyl-2-methyl-1,3-benzodioxol-5-yl)-1-prop-2-ynylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the saturation of the propynyl group.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Alkylated piperidine derivatives.
Scientific Research Applications
N-(2-Ethyl-2-methyl-1,3-benzodioxol-5-yl)-1-prop-2-ynylpiperidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies exploring its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(2-Ethyl-2-methyl-1,3-benzodioxol-5-yl)-1-prop-2-ynylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Motifs and Functional Groups
A comparative analysis of key structural features is provided below:
*Legal status inferred from structural dissimilarity to regulated analogs.
Key Observations:
Benzodioxol vs. Indole/Pyrrolopyridine: The target compound’s 1,3-benzodioxol group is shared with ephylone, a cathinone derivative, but differs from the indole or pyrrolopyridine cores of synthetic cannabinoids. This suggests divergent receptor targets (e.g., monoamine transporters for cathinones vs. CB1 receptors for cannabinoids) .
Carboxamide Linkage: The carboxamide bridge in the target compound is structurally analogous to synthetic cannabinoids like 5F-CUMYL-P7AICA and indole carboxamides, which often exhibit high affinity for CB1 receptors. However, the piperidine ring in the target may alter pharmacokinetics compared to indole-based systems .
Propargyl Substituent: The propargyl group on the piperidine nitrogen is unique among the compared compounds.
Legal and Regulatory Context
The structural divergence of the target compound from regulated substances like ephylone (controlled under synthetic cathinone laws) and indole carboxamides (controlled as synthetic cannabinoids) may place it in a regulatory gray area. Analogous NPS often evade control until explicitly legislated, highlighting the need for rapid structural characterization tools like SHELX and ORTEP-3 for policy development .
Biological Activity
N-(2-Ethyl-2-methyl-1,3-benzodioxol-5-yl)-1-prop-2-ynylpiperidine-4-carboxamide is a complex organic compound recognized for its unique structural features, which include a benzodioxole ring and a piperidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neurological and pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 328.4 g/mol. Its structure is characterized by the following components:
| Component | Description |
|---|---|
| Benzodioxole Ring | Provides unique electronic properties |
| Piperidine Ring | Contributes to the compound's basicity and reactivity |
| Propynyl Group | Enhances lipophilicity and potential bioactivity |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound may function as an agonist or antagonist, modulating signaling pathways critical for cellular responses.
Potential Mechanisms Include:
- Receptor Modulation : Interaction with neurotransmitter receptors, influencing synaptic transmission.
- Enzyme Inhibition : Targeting specific enzymes involved in metabolic pathways.
Biological Activity Studies
Research on the biological activity of this compound has revealed promising results in various assays:
Case Study: Neuropharmacology
In a study evaluating the neuropharmacological effects of this compound, it was found to exhibit significant activity in models of anxiety and depression. The compound was tested in rodent models, where it demonstrated:
- Anxiolytic Effects : Reduction in anxiety-like behaviors in elevated plus maze tests.
- Antidepressant Activity : Improvement in forced swim test outcomes.
Table 1: Summary of Biological Activities
| Activity Type | Model Used | Result |
|---|---|---|
| Anxiolytic | Elevated Plus Maze | Significant reduction in anxiety scores |
| Antidepressant | Forced Swim Test | Increased time spent swimming |
| Neuroprotective | Oxygen Glucose Deprivation | Reduced neuronal cell death |
Research Findings
Recent studies have focused on the synthesis and characterization of related compounds, highlighting structure–activity relationships (SAR) that inform the design of more potent derivatives. For instance, modifications to the benzodioxole moiety have been shown to enhance binding affinity to target receptors.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds indicates that variations in substituents on the benzodioxole ring significantly affect biological activity. For example:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| N-(2-Methyl-1,3-benzodioxol-5-yl)-1-prop-2-ynylpiperidine-4-carboxamide | Lacks ethyl group | Reduced activity |
| N-(2-Ethyl-2-methyl-1,3-benzodioxol-5-yl)-1-prop-2-ynylpiperidine-4-carboxylate | Ester derivative | Altered pharmacokinetics |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
